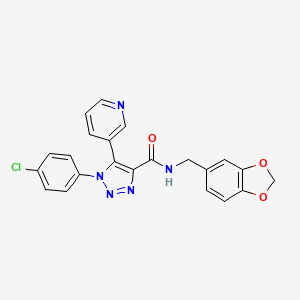

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the 1,3-benzodioxole, chlorophenyl, pyridinyl, and 1,2,3-triazole moieties. These structural features are common in compounds with potential therapeutic applications.

Synthesis Analysis

The synthesis of related triazole compounds has been reported in the literature. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide involved a multi-step process starting from 4-chlorobenzenamine, with the final reaction conditions optimized to a temperature of 78°C and a reaction time of 8 hours, achieving an 88% yield . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and, in some cases, X-ray crystallography. For example, the structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was unambiguously assigned by X-ray diffraction analysis . Similarly, the crystal and molecular structures of N-(1,2,4-triazol-5-yl)benzamidine and its hydrochloride were determined by x-ray crystallography, revealing the presence of intermolecular hydrogen bonds and intramolecular hydrogen bonding that stabilize the structure . These techniques could be employed to analyze the molecular structure of N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide.

Chemical Reactions Analysis

The reactivity of triazole compounds can be inferred from studies on similar molecules. For instance, the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine have been explored, leading to the formation of different products depending on the reaction conditions . These findings suggest that the triazole ring in the compound of interest may also undergo various chemical reactions, potentially leading to a diverse array of derivatives with altered biological activities.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide are not provided, related compounds have been characterized in terms of their antioxidant activity. For example, a series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and screened for antioxidant activity, with some compounds showing higher activity than ascorbic acid . These assays could be indicative of the potential for the compound to possess similar properties, which could be explored in future studies.

Scientific Research Applications

Chemical Synthesis and Antagonistic Properties :

- The compound's structural framework has been utilized in the synthesis of triazole-based NK-1 antagonists. One study demonstrated the use of regioselective pyridine metallation chemistry to produce compounds with NK-1 antagonist activity, indicating the potential application of similar structures in therapeutic areas (Jungheim et al., 2006).

Antioxidant Activity :

- A study on derivatives structurally similar to the mentioned compound revealed antioxidant and antiradical activities. It emphasized the synthesis of new triazole derivatives and their evaluation in terms of antioxidant properties, hinting at the potential use of such compounds in combating oxidative stress-related pathologies (Bekircan et al., 2008).

Antibacterial and Antifungal Properties :

- The compound's analogs have also been synthesized and characterized for their antibacterial and antifungal properties. This suggests the scope of using such compounds in the development of new antimicrobial agents, a crucial area in the fight against drug-resistant pathogens (Patel & Patel, 2015).

Corrosion Inhibition :

- In the realm of material science, a study highlighted the use of triazole derivatives as corrosion inhibitors for mild steel in acidic mediums. It showcased the interaction of triazole derivatives with metal surfaces, suggesting potential applications in industrial corrosion prevention (Ma et al., 2017).

Heterocyclic Compound Synthesis :

- The structural scaffold of the compound has been leveraged in the synthesis of a wide range of heterocyclic compounds with potential biological activities, indicating its utility in medicinal chemistry and drug design (Hulina & Kaplaushenko, 2017).

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-pyridin-3-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN5O3/c23-16-4-6-17(7-5-16)28-21(15-2-1-9-24-12-15)20(26-27-28)22(29)25-11-14-3-8-18-19(10-14)31-13-30-18/h1-10,12H,11,13H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMWZKSHIRGAQNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Chloro-5-nitrophenyl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B3008124.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B3008129.png)

![[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B3008146.png)